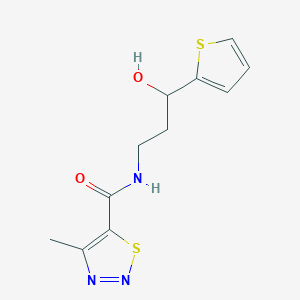

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 5 with a carboxamide group. The carboxamide side chain includes a 3-hydroxypropyl moiety linked to a thiophen-2-yl group. The hydroxy group may enhance solubility, while the thiophene and thiadiazole rings could contribute to electronic interactions with biological targets.

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S2/c1-7-10(18-14-13-7)11(16)12-5-4-8(15)9-3-2-6-17-9/h2-3,6,8,15H,4-5H2,1H3,(H,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHRBDBBRLYNRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Formation of the thiadiazole ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide and methyl iodide under basic conditions.

Attachment of the thiophene ring: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction using thiophene and an acyl chloride derivative.

Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Chemical Reactions of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

This compound can undergo various chemical reactions typical for thiadiazole derivatives, including:

-

Nucleophilic Substitutions : The thiadiazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of new functional groups.

-

Condensation Reactions : The compound can engage in condensation reactions with other electrophiles, which is useful for further functionalization.

-

Hydrogen Bonding : The presence of hydroxyl and amide groups enables the compound to participate in hydrogen bonding, influencing its solubility and reactivity.

Mechanism of Action and Biological Activity

The mechanism of action for compounds like this compound often involves interaction with specific biological targets such as enzymes or receptors. Thiadiazole derivatives have been shown to inhibit certain enzymes involved in cancer progression or bacterial growth, suggesting potential applications in pharmaceuticals.

Molecular Docking Studies

Molecular docking studies are crucial for understanding how these compounds interact with biological targets. For instance, compounds like 20b have shown effective binding to dihydrofolate reductase (DHFR), suggesting potential therapeutic applications .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's promising antitumor properties. Specifically, derivatives of thiadiazole, including this compound, have been shown to inhibit various cancer cell lines effectively. For instance:

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that compounds with thiadiazole moieties exhibited cytotoxic effects against human cancer cell lines. For example, a related compound showed an IC50 value of 45.67 nM against c-Met, indicating strong inhibitory activity on tumor growth pathways .

Table 1: Antitumor Activity of Thiadiazole Derivatives

| Compound | Target Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 51am | MKN-45 | 45.67 | Inhibits c-Met phosphorylation |

| Thiadiazole Derivative | HEPG2 | 0.86 | Induces apoptosis and cell cycle arrest |

Antiviral Properties

Thiadiazole derivatives are also being explored for their antiviral efficacy. These compounds have shown activity against various viral targets:

- HCV NS5B Polymerase Inhibition : Some thiadiazole derivatives demonstrated significant inhibition of HCV NS5B polymerase, which is crucial for viral replication. The most effective compounds achieved IC50 values as low as 32.2 μM .

Table 2: Antiviral Activity of Thiadiazole Derivatives

| Compound | Viral Target | IC50 (μM) | Efficacy (%) |

|---|---|---|---|

| Compound A | HCV NS5B | 32.2 | >95% inhibition |

| Compound B | HIV Reverse Transcriptase | 0.35 | Moderate inhibition |

Mechanistic Insights

The mechanisms by which N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects are being elucidated through detailed studies:

- Binding Affinity Studies : Molecular docking studies indicate that this compound preferentially binds to c-Met and VEGFR-2 receptors due to its electron-rich characteristics, enhancing its inhibitory potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives:

- Substituent Effects : Research has shown that specific substituents at certain positions on the thiadiazole ring can significantly affect biological activity. For example, the introduction of electron-withdrawing groups has been linked to increased potency against cancer cell lines .

Table 3: Structure-Activity Relationship Findings

| Substituent Type | Position on Ring | Effect on Activity |

|---|---|---|

| Electron-Withdrawing | Position 2 | Increased potency |

| Alkyl Group | Position 4 | Moderate activity |

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiadiazole and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Implications

The target compound’s 1,2,3-thiadiazole ring distinguishes it from more common 1,3,4-thiadiazole derivatives (e.g., compounds in and ). The position of sulfur and nitrogen atoms in the thiadiazole ring influences electronic properties and binding affinity. For example:

- 1,3,4-Thiadiazoles (e.g., N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides) are associated with antimicrobial and antitumor activities due to their planar structure and ability to engage in π-π stacking .

Substituent Effects :

- The thiophen-2-yl group in the target compound contrasts with phenyl or chlorophenyl substituents in analogous 1,3,4-thiadiazoles (e.g., 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine ). Thiophene’s electron-rich aromatic system may improve binding to hydrophobic enzyme pockets.

- The hydroxypropyl chain in the target compound could increase water solubility compared to hydrophobic substituents like trichloroethyl groups in ’s compounds.

Physicochemical Properties

Analytical Characterization

- NMR Spectroscopy : The target compound’s 1H-NMR would show distinct signals for the hydroxypropyl proton (δ 1.5–2.5 ppm), thiophene protons (δ 6.5–7.5 ppm), and thiadiazole methyl group (δ 2.0–2.5 ppm), comparable to methods in and .

- Chromatography : HPLC or GC-MS (as in ) would confirm purity, with retention times influenced by the hydroxy group’s polarity .

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

1. Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. They are known for their pharmacological potential, exhibiting a wide range of biological activities including:

- Antimicrobial : Effective against various bacterial strains.

- Anticancer : Demonstrated cytotoxic effects on cancer cell lines.

- Anti-inflammatory : Inhibition of inflammatory pathways.

- Antioxidant : Scavenging free radicals and reducing oxidative stress.

The compound in focus, this compound, is expected to share these properties due to its structural similarities with other active thiadiazole derivatives.

2.1 Antimicrobial Activity

Research indicates that thiadiazole derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 15 µg/mL |

| 4-Methyl-1,2,3-thiadiazole derivatives | B. subtilis | 10 µg/mL |

The compound's efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

2.2 Anticancer Activity

Thiadiazole derivatives have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells. Studies have reported that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving tubulin polymerization disruption and kinase inhibition .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Inhibition of tubulin polymerization |

| MCF7 (breast cancer) | 8.0 | Induction of apoptosis via caspase activation |

The biological activity of this compound can be attributed to several mechanisms:

3.1 Enzyme Inhibition

Thiadiazoles interact with various enzymes such as carbonic anhydrase and topoisomerase II, leading to altered cellular processes and inhibition of tumor growth .

3.2 Modulation of Signaling Pathways

The compound may modulate signaling pathways involved in inflammation and cell survival. By targeting specific receptors or kinases, it can influence downstream signaling cascades that regulate cell proliferation and apoptosis .

4. Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of thiadiazole derivatives against resistant strains of Staphylococcus aureus. The results demonstrated that the tested compound exhibited superior efficacy compared to traditional antibiotics like nitrofurantoin .

Case Study 2: Anticancer Properties

In vitro studies on breast cancer cell lines indicated that this compound significantly reduced cell viability through apoptosis induction mechanisms .

5. Conclusion

This compound represents a promising candidate for further pharmacological development due to its diverse biological activities. The compound's ability to act against microbial infections and its potential anticancer properties warrant extensive research into its mechanisms and therapeutic applications.

Q & A

Q. What synthetic strategies are recommended for preparing N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized?

The synthesis of thiadiazole-carboxamide derivatives typically involves cyclization reactions. For example, cyclization of intermediates in acetonitrile under reflux (1–3 minutes) followed by treatment with iodine and triethylamine in DMF can yield thiadiazole derivatives. Key steps include controlling reaction time and temperature to minimize side products. Characterization via and NMR spectroscopy is critical for confirming structural integrity .

Q. What analytical methods are suitable for assessing the purity and stability of this compound?

High-performance liquid chromatography (HPLC) with ≥99.0% purity thresholds is standard for quality control. Gas chromatography (GC) may also be employed for volatile derivatives. Stability studies should monitor degradation under varying pH, temperature, and light exposure, with periodic HPLC reanalysis to detect impurities .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Nuclear magnetic resonance (NMR) spectroscopy is essential:

- NMR identifies proton environments (e.g., hydroxy, thiophenyl, and methyl groups).

- NMR resolves carbon frameworks, including carbonyl (C=O) and thiadiazole ring carbons. Mass spectrometry (MS) provides molecular weight validation, while FTIR confirms functional groups like amide (N–H) and hydroxyl (O–H) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the thiophene or thiadiazole rings) influence biological activity?

Structure-activity relationship (SAR) studies suggest that electron-donating groups (e.g., methyl on thiadiazole) enhance metabolic stability, while hydroxypropyl chains improve solubility. Comparative assays using analogs with substituted thiophene rings (e.g., chloro or methoxy groups) can quantify potency shifts in antimicrobial or anticancer screens .

Q. What mechanistic approaches are used to resolve contradictory data in pharmacological studies (e.g., inconsistent IC50_{50}50 values across assays)?

Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, solvent interactions). Standardize protocols by:

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Molecular docking against crystallographic protein structures (e.g., kinase or receptor targets) identifies key binding interactions. Density functional theory (DFT) calculations predict electronic effects of substituents on binding affinity. For example, thiophene ring planarity may influence π-π stacking with hydrophobic pockets .

Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields during cyclization)?

Optimize cyclization by:

- Screening catalysts (e.g., iodine vs. PCl).

- Adjusting solvent polarity (DMF vs. acetonitrile).

- Employing microwave-assisted synthesis to reduce reaction time and improve yield .

Methodological Notes

- Synthesis : Prioritize inert atmospheres (N) to prevent oxidation of thiophene or hydroxy groups .

- Biological Assays : Include positive controls (e.g., BTP2 for SOCE inhibition studies) and validate results with triplicate runs .

- Data Analysis : Use multivariate statistical tools (e.g., PCA) to disentangle overlapping variables in SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.